

Cellular Targets of Dbt-10: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Dbt-10*

Cat. No.: *B15541598*

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Introduction

Dbt-10 is a novel, potent, and selective heterobifunctional degrader that represents a significant advancement in the field of targeted protein degradation (TPD). As a Proteolysis-Targeting Chimera (PROTAC), **Dbt-10** is engineered to hijack the cell's natural protein disposal machinery to specifically eliminate disease-causing proteins. This document provides a comprehensive technical overview of the cellular targets of **Dbt-10**, its mechanism of action, and the experimental methodologies used to characterize this molecule. **Dbt-10** has emerged as a promising strategy to overcome resistance to conventional therapies, particularly in the context of B-cell malignancies.

Mechanism of Action

Dbt-10 operates by inducing the degradation of its primary cellular target, Bruton's tyrosine kinase (BTK). It achieves this by forming a ternary complex between BTK and DCAF1, a substrate receptor for the CRL4 E3 ubiquitin ligase complex. This proximity, induced by **Dbt-10**, leads to the polyubiquitination of BTK, marking it for degradation by the 26S proteasome. A key feature of **Dbt-10** is its utilization of the DCAF1 E3 ligase, offering an alternative to the more commonly used CRBN and VHL E3 ligases. This is particularly relevant in overcoming acquired resistance to CRBN-based PROTACs, which can arise from the downregulation of CRBN.^{[1][2]}

Quantitative Data Summary

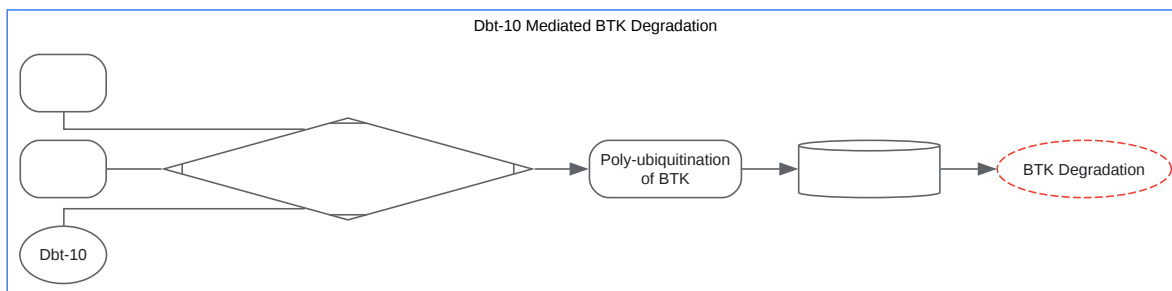
The following table summarizes the key quantitative data for **Dbt-10**'s activity, primarily from in vitro and cell-based assays. This data highlights its potency in both binding and degradation of its target protein, BTK.

Parameter	Value	Cell Line/System	Assay Type	Reference
TR-FRET IC50	136 nM	N/A	Biochemical Assay	[3]
DC50	137 nM	TMD8 BTK-GFP/mCherry	Cell-Based Assay	[3]

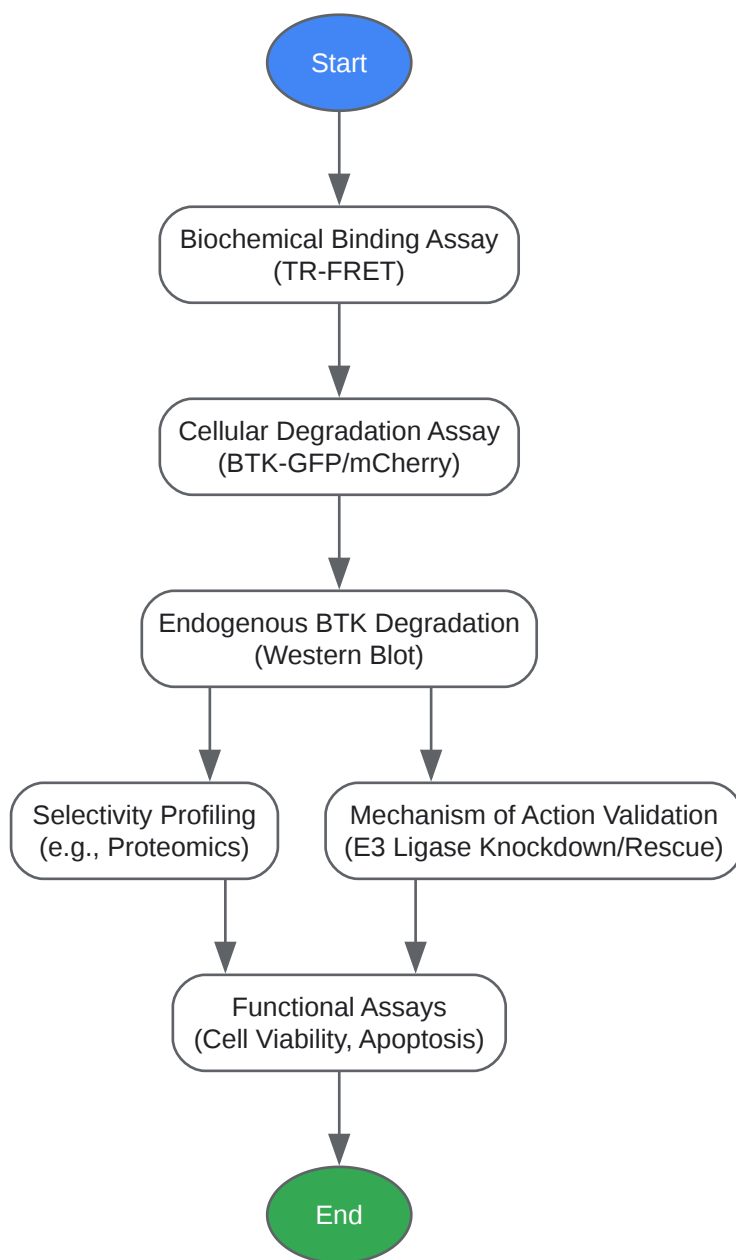
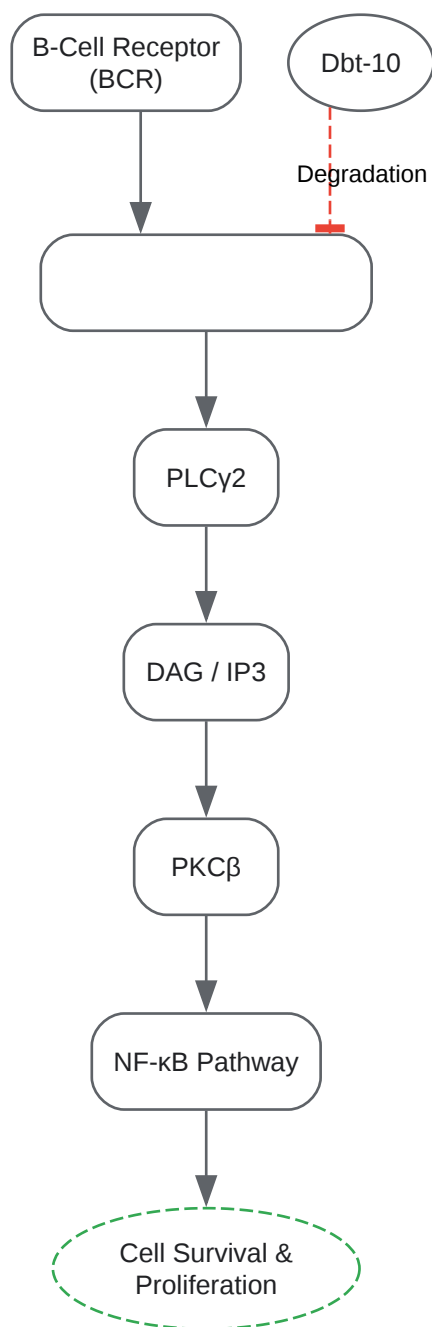
Table 1: Quantitative Activity of **Dbt-10**. TR-FRET IC50 indicates the concentration of **Dbt-10** required to inhibit 50% of the binding in a biochemical assay. DC50 represents the concentration required to degrade 50% of the target protein in a cellular context.

Signaling Pathway of Dbt-10 Action

Dbt-10's primary target, BTK, is a critical component of the B-cell receptor (BCR) signaling pathway. The degradation of BTK by **Dbt-10** effectively shuts down this pathway, which is crucial for the proliferation and survival of malignant B-cells. The following diagram illustrates the mechanism of action of **Dbt-10**.



Downstream Effects of BTK Degradation



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References

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